molecular formula C4H6ClNO2 B3383896 2-(Dimethylamino)-2-oxoacetyl chloride CAS No. 50680-54-1

2-(Dimethylamino)-2-oxoacetyl chloride

Cat. No. B3383896
CAS RN: 50680-54-1
M. Wt: 135.55 g/mol
InChI Key: DJSSLRVAYVVBLQ-UHFFFAOYSA-N
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Description

“2-Dimethylaminoethyl chloride hydrochloride” is a widely used intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Synthesis Analysis

The synthesis process of “2-dimethylaminoethyl chloride hydrochloride” involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Physical And Chemical Properties Analysis

“2-Dimethylaminoisopropyl chloride hydrochloride” is hygroscopic and soluble in water . It is incompatible with strong oxidizing agents . Amines are chemical bases that neutralize acids to form salts plus water .

Mechanism of Action

For quaternary ammonium salts (QASs), which are related to amines, the antibacterial mechanism is presumed to occur as follows: QASs are adsorbed onto and penetrate the cell wall of bacteria. Afterward, reactions with lipids or proteins of the cell membrane occur resulting in the disorganization of structures and leakage of low molecular weight components .

Safety and Hazards

“2-Dimethylaminoethyl chloride hydrochloride” is considered hazardous. It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(dimethylamino)-2-oxoacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-6(2)4(8)3(5)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSSLRVAYVVBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516742
Record name (Dimethylamino)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50680-54-1
Record name (Dimethylamino)(oxo)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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